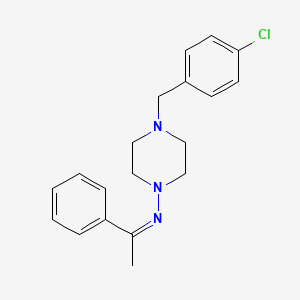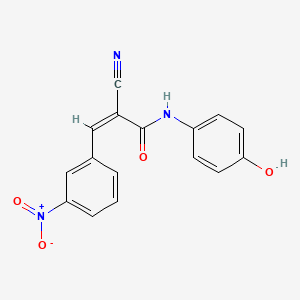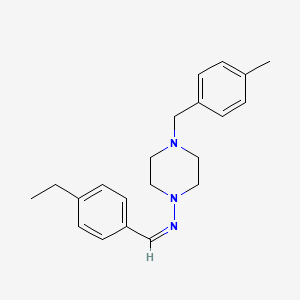
4-(4-chlorobenzyl)-N-(1-phenylethylidene)-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorobenzyl)-N-(1-phenylethylidene)-1-piperazinamine, also known as Trazodone, is a psychoactive compound that is primarily used as an antidepressant medication. It belongs to the class of drugs known as serotonin receptor antagonists and reuptake inhibitors (SARIs). Trazodone is a highly researched compound, and its unique chemical properties make it an important molecule for scientific research.
Mécanisme D'action
4-(4-chlorobenzyl)-N-(1-phenylethylidene)-1-piperazinamine's mechanism of action is not fully understood, but it is believed to work by blocking serotonin receptors and inhibiting the reuptake of serotonin in the brain. This results in increased levels of serotonin in the brain, which can help to regulate mood and reduce symptoms of depression.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. It has been shown to increase levels of serotonin, norepinephrine, and dopamine in the brain. Additionally, it can cause sedation, dizziness, and other side effects. This compound has also been shown to have antihistamine and alpha-adrenergic blocking properties.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-chlorobenzyl)-N-(1-phenylethylidene)-1-piperazinamine has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. Additionally, it has a well-established safety profile and has been extensively studied in humans. However, there are also limitations to its use in lab experiments. This compound can have variable effects depending on the individual, and its mechanism of action is not fully understood.
Orientations Futures
There are a number of future directions for research on 4-(4-chlorobenzyl)-N-(1-phenylethylidene)-1-piperazinamine. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's disease. Additionally, it may have applications in treating other psychiatric disorders such as bipolar disorder and post-traumatic stress disorder. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Conclusion:
This compound is a highly researched compound with a unique chemical structure and a wide range of potential therapeutic applications. Its mechanism of action is not fully understood, but it has been shown to be effective in treating depression, anxiety, and insomnia. Further research is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
4-(4-chlorobenzyl)-N-(1-phenylethylidene)-1-piperazinamine can be synthesized through a variety of methods. One common method involves the reaction of 4-chlorobenzyl chloride with N-(1-phenylethyl)piperazine in the presence of a base. The resulting intermediate is then treated with sodium hydroxide to yield the final product.
Applications De Recherche Scientifique
4-(4-chlorobenzyl)-N-(1-phenylethylidene)-1-piperazinamine has been extensively studied for its potential therapeutic applications. It has been shown to be effective in treating depression, anxiety, and insomnia. Additionally, it has been investigated for its potential use in treating Alzheimer's disease, schizophrenia, and other psychiatric disorders.
Propriétés
IUPAC Name |
(Z)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-phenylethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3/c1-16(18-5-3-2-4-6-18)21-23-13-11-22(12-14-23)15-17-7-9-19(20)10-8-17/h2-10H,11-15H2,1H3/b21-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATKSYNVQJOVIS-PGMHBOJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1CCN(CC1)CC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/N1CCN(CC1)CC2=CC=C(C=C2)Cl)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(5-{2-[(6-methyl-3-pyridinyl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5911847.png)
![4-[(5-bromo-2-furyl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5911853.png)
![N'-(3-hydroxy-4-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911866.png)

![N'-(4-ethoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911881.png)
![N'-[1-(3-aminophenyl)ethylidene]-5-bromo-2-furohydrazide](/img/structure/B5911889.png)
![4-{2-[(3-chlorophenoxy)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5911896.png)
![methyl N-[(4-chlorophenyl)sulfonyl]benzenecarbimidothioate](/img/structure/B5911902.png)
![4-tert-butyl-N'-[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]benzohydrazide](/img/structure/B5911906.png)


